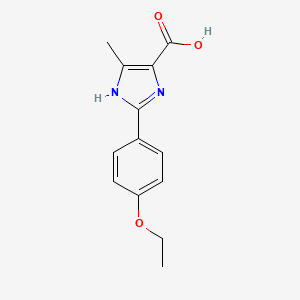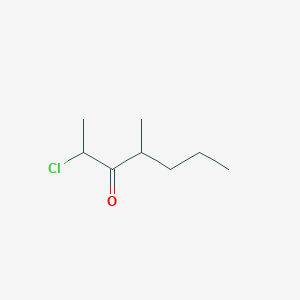
2-Chloro-4-methyl-3-heptanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-4-methyl-3-heptanone is an organic compound with the molecular formula C8H15ClO It is a chlorinated ketone, characterized by the presence of a chlorine atom and a methyl group attached to a heptanone backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-methyl-3-heptanone typically involves the chlorination of 4-methyl-3-heptanone. This can be achieved through the reaction of 4-methyl-3-heptanone with a chlorinating agent such as thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to ensure selective chlorination at the desired position.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Additionally, purification steps such as distillation or recrystallization are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
2-Chloro-4-methyl-3-heptanone can undergo various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles such as hydroxide ions (OH-), amines (NH2R), or alkoxides (OR-).
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Oxidation: The compound can be oxidized to a carboxylic acid using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Common Reagents and Conditions
Nucleophilic Substitution: Typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetone at moderate temperatures.
Reduction: Conducted in anhydrous conditions to prevent the decomposition of reducing agents.
Oxidation: Performed under acidic or basic conditions depending on the oxidizing agent used.
Major Products Formed
Nucleophilic Substitution: Formation of substituted heptanones.
Reduction: Formation of 2-chloro-4-methyl-3-heptanol.
Oxidation: Formation of 2-chloro-4-methylheptanoic acid.
Aplicaciones Científicas De Investigación
2-Chloro-4-methyl-3-heptanone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of pharmaceuticals, agrochemicals, and fine chemicals.
Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes.
Mecanismo De Acción
The mechanism of action of 2-Chloro-4-methyl-3-heptanone depends on its specific application. In chemical reactions, the chlorine atom and the carbonyl group play crucial roles in determining the reactivity and selectivity of the compound. The molecular targets and pathways involved vary based on the type of reaction and the conditions employed.
Comparación Con Compuestos Similares
Similar Compounds
4-Chloro-2-methyl-3-heptanone: Similar structure but with the chlorine and methyl groups at different positions.
2-Methyl-3-heptanone: Lacks the chlorine atom, resulting in different reactivity and applications.
3-Heptanone: A simpler ketone without the chlorine and methyl substituents.
Uniqueness
2-Chloro-4-methyl-3-heptanone is unique due to the presence of both a chlorine atom and a methyl group, which impart distinct chemical properties and reactivity. This combination allows for selective reactions and the formation of specific products that may not be achievable with other similar compounds.
Propiedades
Fórmula molecular |
C8H15ClO |
|---|---|
Peso molecular |
162.66 g/mol |
Nombre IUPAC |
2-chloro-4-methylheptan-3-one |
InChI |
InChI=1S/C8H15ClO/c1-4-5-6(2)8(10)7(3)9/h6-7H,4-5H2,1-3H3 |
Clave InChI |
POXXCODYLPKXCM-UHFFFAOYSA-N |
SMILES canónico |
CCCC(C)C(=O)C(C)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(3aR,7R,7aS)-7-Hydroxy-2,2-dimethyltetrahydrobenzo[d][1,3]dioxol-5(6H)-one](/img/structure/B13684822.png)
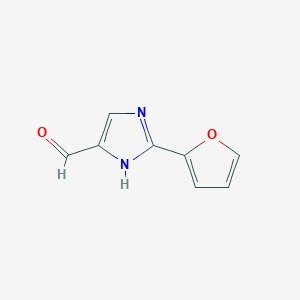

![5-Chloro-1a,2,3,7b-tetrahydro-1H-cyclopropa[c]quinoline](/img/structure/B13684845.png)
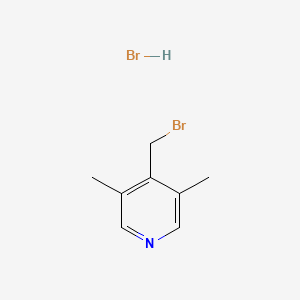
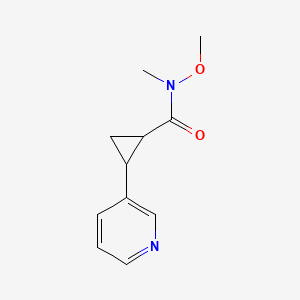
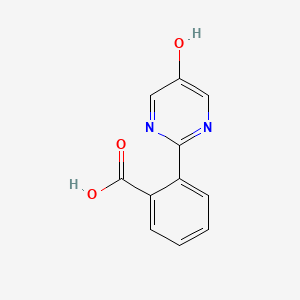

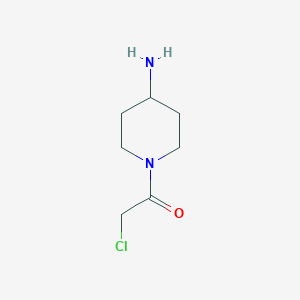
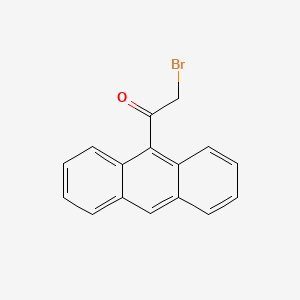
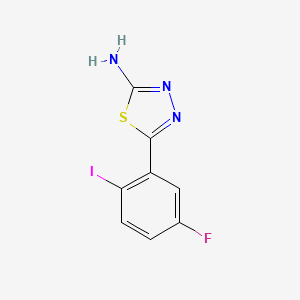
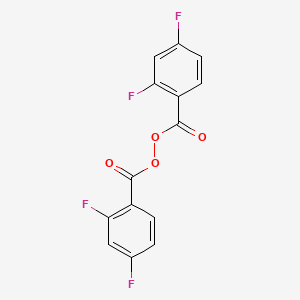
![(1R,5S)-6-Methyl-3,6-diazabicyclo[3.2.0]heptane Bis(trifluoroacetate)](/img/structure/B13684911.png)
